molecular formula C19H30O3 B568505 18-Nor-3-ketoaphidicolin CAS No. 123355-76-0

18-Nor-3-ketoaphidicolin

Cat. No.: B568505
CAS No.: 123355-76-0
M. Wt: 306.446
InChI Key: UKNWQIREDRCBQI-WEYWOMDKSA-N
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Description

18-Nor-3-ketoaphidicolin is a complex organic compound with a unique structure This compound is characterized by its multiple fused rings and various functional groups, including hydroxyl and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-Nor-3-ketoaphidicolin typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps may include:

  • Formation of the cycloheptane ring system through cyclization reactions.
  • Introduction of hydroxyl groups via oxidation reactions.
  • Methylation to introduce the dimethyl groups.
  • Final steps to form the methano bridge and hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

18-Nor-3-ketoaphidicolin can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a model system for studying complex ring structures and reaction mechanisms.

Biology

In biology, it may be investigated for its potential biological activity, including interactions with enzymes or receptors.

Medicine

In medicine, research may focus on its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

Industry

In industry, it could be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 18-Nor-3-ketoaphidicolin exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    18-Nor-3-ketoaphidicolin: Unique due to its specific ring structure and functional groups.

    Other similar compounds: Compounds with similar ring structures or functional groups, such as other cycloheptane derivatives or hydroxymethyl-substituted compounds.

Uniqueness

This compound is unique due to its combination of multiple fused rings, hydroxyl groups, and a methano bridge, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

123355-76-0

Molecular Formula

C19H30O3

Molecular Weight

306.446

InChI

InChI=1S/C19H30O3/c1-12-15-4-3-13-9-14-10-18(13,7-8-19(14,22)11-20)17(15,2)6-5-16(12)21/h12-15,20,22H,3-11H2,1-2H3/t12-,13+,14-,15-,17-,18+,19+/m1/s1

InChI Key

UKNWQIREDRCBQI-WEYWOMDKSA-N

SMILES

CC1C2CCC3CC4CC3(C2(CCC1=O)C)CCC4(CO)O

Origin of Product

United States

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